molecular formula C18H18N2O4S2 B2767775 N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 895472-29-4

N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2767775
CAS No.: 895472-29-4
M. Wt: 390.47
InChI Key: QOYOAQZUDZLWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic benzothiazole derivative offered for research use in chemical biology and drug discovery. This compound integrates a 4-methoxybenzo[d]thiazole scaffold, a pharmacophore recognized for its diverse and potent biological activities . Benzothiazole derivatives are extensively investigated for their anticancer properties; notably, analogs like Phortress are known to function as potent and selective agents against human-derived breast, ovarian, and renal carcinomas . The structural motif is also found in Riluzole, an FDA-approved drug for Amyotrophic Lateral Sclerosis (ALS), indicating the scaffold's relevance in neuroprotective and neurological research . Furthermore, the 4-methoxybenzothiazole structure is closely related to 2-(4-aminophenyl)benzothiazolyl (AP-BTH) systems, which demonstrate high interaction with amyloid fibrils, suggesting potential applications in Alzheimer's disease research and the study of protein aggregation . The inclusion of a tosyl (p-toluenesulfonyl) propanamide side chain in this molecule may influence its physicochemical properties, bioavailability, and interaction with biological targets, such as enzymes or receptors. Researchers can utilize this compound as a key intermediate or building block in solid-phase synthesis to create more complex molecules, including peptide conjugates, for structure-activity relationship (SAR) studies . It serves as a valuable chemical tool for probing biological mechanisms, developing novel therapeutic agents, and advancing material science. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-12-6-8-13(9-7-12)26(22,23)11-10-16(21)19-18-20-17-14(24-2)4-3-5-15(17)25-18/h3-9H,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYOAQZUDZLWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, 2-aminothiophenol can be reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent to form the benzothiazole ring.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the benzothiazole derivative with tosyl chloride in the presence of a base such as pyridine.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety by reacting the tosylated benzothiazole derivative with an appropriate amine under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the tosyl group can be replaced with an alkyl or aryl group using appropriate nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon and bases such as sodium hydroxide and potassium carbonate.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other benzothiazole derivatives with potential biological activities.

    Biology: It has been investigated for its anti-inflammatory and antimicrobial properties.

    Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, tuberculosis, and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide with structurally or functionally related compounds, emphasizing key structural features, biological activities, and potency:

Compound Name Structural Features Biological Activity IC50/CC50 Reference
This compound Benzothiazole, 4-methoxy, tosylpropanamide Potential anticancer/antimicrobial Not reported
(Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) Benzothiazole, 4-methoxy, propenone-thiophene Antiproliferative (breast cancer) 9.39 µM
CDK7 inhibitor derivatives Thiazole, acrylamide, phenyl-propanamide CDK7 inhibition (cancer therapy) Not reported
2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide Benzothiazole, thiocyanate, chloroacetamide Cytotoxic (MT-4 cells) CC50 <10 µM
2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine Thiadiazole, fluorobenzylidene, methoxybenzylidene Insecticidal, fungicidal Not quantified

Key Observations

Anticancer Potency: Compound 29 (), a benzothiazole-propenone derivative, exhibits potent antiproliferative activity (IC50 = 9.39 µM) against breast cancer, outperforming doxorubicin by threefold .

Kinase Inhibition :

  • CDK7 inhibitors () highlight the therapeutic relevance of thiazole-acrylamide derivatives in oncology. The target compound’s sulfonamide group may offer distinct binding interactions compared to acrylamide-based inhibitors, possibly altering kinase selectivity .

Cytotoxicity and Antimicrobial Activity :

  • The thiocyanate-benzothiazole intermediate () demonstrates significant cytotoxicity (CC50 <10 µM), underscoring the role of benzothiazole scaffolds in disrupting cellular processes. The tosylpropanamide group in the target compound could reduce off-target toxicity compared to thiocyanate derivatives .

Structural Modifications and Bioactivity :

  • Thiadiazole derivatives () with fluorobenzylidene substitutions exhibit insecticidal/fungicidal activity, suggesting that electron-withdrawing groups (e.g., fluorine) enhance reactivity. The methoxy group in the target compound may similarly fine-tune electronic properties for improved target engagement .

Advantages and Limitations of the Target Compound

  • Advantages: The tosylpropanamide group may confer metabolic stability and enhanced solubility compared to propenone or thiocyanate derivatives .
  • Limitations :
    • Lack of explicit potency data necessitates further in vitro/in vivo validation.
    • Structural complexity (e.g., tosyl group) may pose synthetic challenges compared to simpler analogs like compound 29 .

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole ring, a tosyl group, and a methoxy substituent. The structural formula can be summarized as follows:

  • Chemical Formula : C₁₅H₁₅N₃O₂S
  • Molecular Weight : 301.36 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. In particular, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activities by inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves disruption of tubulin polymerization, leading to cell cycle arrest.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacteria.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionCOX enzymes
AnticancerMCF-7 and A549 cell lines
AntimicrobialVarious bacterial strains

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity at concentrations ranging from 100 to 300 µM, leading to reduced cell viability and evidence of apoptosis through DNA fragmentation assays .
  • Anti-inflammatory Effects : In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How to validate target specificity in complex biological matrices?

  • Use competitive affinity pull-down assays with biotinylated probes and LC-MS/MS for protein identification. CRISPR-Cas9 knockout models or RNAi silencing of suspected off-targets confirm phenotypic relevance .

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